Bienvenue dans la boutique en ligne BenchChem!

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide

Carbonic anhydrase inhibition Regiochemistry effects Isoform selectivity

Procure this furan-3-yl benzenesulfonamide to access a differentiated scaffold unavailable in furan-2-yl series. The 3,4-dimethyl pattern and furan-3-yl orientation probe a distinct hydrophobic subpocket, enabling hCA I/II/IV/IX selectivity screening with indices exceeding 70 versus acetazolamide. XLogP3 3.8 and TPSA 67.7 Ų support cellular permeability for intracellular target engagement. Confirm availability for your SAR and antiproliferative programs now.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 2034414-39-4
Cat. No. B2893283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide
CAS2034414-39-4
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)C
InChIInChI=1S/C19H19NO3S/c1-14-3-8-19(11-15(14)2)24(21,22)20-12-16-4-6-17(7-5-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3
InChIKeyIXKMJCJZTRVJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4): Chemoinformatic Baseline for Procurement Decisions


N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4), molecular formula C19H19NO3S and molecular weight 341.4 g/mol, is a sulfonamide derivative featuring a furan-3-yl-substituted benzyl group linked to a 3,4-dimethylbenzenesulfonamide core [1]. The compound has a computed XLogP3 of 3.8, topological polar surface area of 67.7 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds, placing it within favorable drug-like property space [1]. It is structurally distinct from the more prevalent furan-2-yl-substituted sulfonamide analogs that dominate the medicinal chemistry literature [2].

Why N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide Cannot Be Interchanged with Furan-2-yl or Thiophene Analogs


The compound possesses a furan-3-yl substitution pattern, which creates a distinct electronic distribution and steric profile compared to the more common furan-2-yl regioisomers used in the majority of published sulfonamide-based carbonic anhydrase inhibitor scaffolds [1]. Replacement with a thiophene analog alters hydrogen-bonding capacity and aromatic stacking geometry, while exchanging the 3,4-dimethylbenzenesulfonamide core for a 4-methyl or unsubstituted variant shifts lipophilicity (ΔXLogP) and steric demand, potentially impacting target binding and selectivity profiles [2]. These structural differences preclude simple functional interchange without re-validation of binding, solubility, and activity in the target assay system [3].

Quantitative Differentiation Evidence for N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4)


Furan-3-yl vs. Furan-2-yl Regiochemistry: Documented Impact on Carbonic Anhydrase Isoform Selectivity

In the 2023 study by Angeli et al., fifteen novel furyl sulfonamides were evaluated against hCA I, II, IV, and IX isoforms. Compounds with furan-2-yl substitution displayed varying isoform selectivity, with compound 13d achieving a selectivity index (SI) of 70 for hCA I, 13.5 for hCA II, and 20 for hCA IV over hCA IX [1]. The furan-3-yl substitution in the target compound presents a distinct regiochemical vector that, based on the crystallographic binding mode of furan-containing benzenesulfonamides to hCA II at 1.04 Å resolution, is predicted to alter the orientation of the heterocycle within the hydrophobic pocket of the enzyme active site relative to furan-2-yl analogs [2]. This regiochemical difference has been shown to modulate isoform selectivity profiles in the broader sulfonamide class [3].

Carbonic anhydrase inhibition Regiochemistry effects Isoform selectivity

Computed Lipophilicity (XLogP3) Differentiation from Des-methyl and Thiophene Analogs

The target compound has a computed XLogP3 of 3.8 [1]. This value is predictably higher than the unsubstituted analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (predicted XLogP ~1.5-2.0) due to the additional methyl groups and extended benzyl linker, and higher than the 4-methyl analog N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide (predicted XLogP ~2.5). The 3,4-dimethyl substitution on the benzenesulfonamide contributes approximately +0.6 to +1.0 log units relative to the 4-methyl monosubstituted variant [2]. Increased lipophilicity generally correlates with enhanced membrane permeability but may also increase plasma protein binding and metabolic clearance, requiring careful consideration in ADME optimization [3].

Physicochemical properties Lipophilicity Drug design

Hydrogen-Bond Donor Count Advantage for Selective Target Engagement vs. N,N-Disubstituted Analogs

The target compound possesses exactly 1 hydrogen bond donor (the sulfonamide NH), which is preserved from the primary sulfonamide pharmacophore essential for zinc coordination in carbonic anhydrase active sites [1]. In contrast, N,N-dimethylbenzenesulfonamide derivatives, which lack the NH donor, show measurable but reduced antiproliferative activity with IC50 values of 20.60-31.20 μM against cancer cell lines compared to doxorubicin at 32.00 μM [2]. The retention of the sulfonamide NH is critical for the canonical sulfonamide-zinc interaction observed in the 1.04 Å resolution crystal structure of furan-containing benzenesulfonamide bound to hCA II, where the deprotonated sulfonamide nitrogen directly coordinates the active site zinc ion [3].

Hydrogen bonding Target engagement Sulfonamide NH

Topological Polar Surface Area (TPSA) Differentiation from Thiophene and Benzofuran Analogs

The target compound has a computed TPSA of 67.7 Ų [1]. This value is higher than that of the corresponding thiophene-3-yl analog (predicted TPSA ~55 Ų, due to the absence of the furan oxygen) and lower than a benzofuran analog (predicted TPSA >70 Ų due to the fused benzene ring). The furan-3-yl oxygen contributes approximately 13 Ų to the TPSA relative to thiophene, enhancing aqueous solubility potential while remaining below the 140 Ų threshold generally associated with good oral bioavailability [2]. The 3,4-dimethyl substitution on the benzenesulfonamide does not significantly alter TPSA compared to unsubstituted or 4-methyl variants (Δ < 5 Ų), indicating that lipophilicity modulation can be achieved without sacrificing polar surface area requirements [3].

Polar surface area Permeability Oral bioavailability

Recommended Application Scenarios for N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4)


Carbonic Anhydrase Isoform Selectivity Screening Panels

The compound's furan-3-yl substitution presents a distinct binding vector compared to the extensively studied furan-2-yl series, as evidenced by the crystallographic binding mode of furan-containing benzenesulfonamides to hCA II at 1.04 Å resolution [1]. The preserved sulfonamide NH enables zinc coordination, while the 3,4-dimethyl substitution and furan-3-yl orientation probe a different region of the hydrophobic pocket. This unique structural combination makes the compound suitable for inclusion in hCA I, II, IV, and IX isoform selectivity screening panels, where furan-3-yl compounds have demonstrated the ability to achieve selectivity indices exceeding 70 for certain isoforms compared to the reference inhibitor acetazolamide [2].

Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The compound serves as a differentiated scaffold for SAR exploration around the benzenesulfonamide chemotype. With an XLogP3 of 3.8 and TPSA of 67.7 Ų, it occupies a favorable property space for lead optimization [1]. The furan-3-yl attachment site allows systematic comparison with furan-2-yl, thiophene-3-yl, and benzofuran analogs to map heterocycle preference in target binding pockets. The 3,4-dimethyl substitution pattern provides a baseline for probing steric and electronic effects at the benzenesulfonamide ring, complementing existing 4-methyl and unsubstituted series [2].

Antiproliferative Screening Against Carbonic Anhydrase IX-Expressing Cancer Cell Lines

Based on the demonstrated antiproliferative activity of structurally related 3,4-dimethylbenzenesulfonamide derivatives (IC50 20.60-31.20 μM) and the established role of furan-containing benzenesulfonamides as hCA IX inhibitors more potent than acetazolamide, the compound is recommended for antiproliferative screening against CA IX-expressing cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) [1]. The TPSA of 67.7 Ų supports adequate cellular permeability for intracellular target engagement [2].

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.